ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thioamides, and ethyl acetoacetate. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine under reflux conditions.
Cyclization reactions: Involving heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: Potential use as a pharmaceutical agent for treating diseases.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different heterocyclic cores.
Uniqueness
Ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
624726-69-8 |
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Molecular Formula |
C24H21FN2O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21FN2O3S/c1-4-30-23(29)20-15(3)26-24-27(21(20)17-9-5-14(2)6-10-17)22(28)19(31-24)13-16-7-11-18(25)12-8-16/h5-13,21H,4H2,1-3H3/b19-13+ |
InChI Key |
ANWMHAXVGHCKOG-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(C=C4)F)S2)C |
Origin of Product |
United States |
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